

Isopicropodophyllin: A Comparative Guide to Cross-Reactivity and Off-Target Effects

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For Researchers, Scientists, and Drug Development Professionals

Isopicropodophyllin (also known as Picropodophyllin or PPP), a cyclolignan derived from Podophyllum species, has garnered significant interest as a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). Its therapeutic potential, particularly in oncology, is under active investigation. However, a comprehensive understanding of its cross-reactivity and off-target effects is paramount for accurate interpretation of experimental results and successful clinical translation. This guide provides a comparative analysis of **Isopicropodophyllin**'s selectivity profile against other notable IGF-1R inhibitors, supported by experimental data and detailed methodologies.

Executive Summary

Isopicropodophyllin is a highly potent inhibitor of IGF-1R with a reported IC50 of 1 nM. While it exhibits selectivity against the highly homologous Insulin Receptor (IR) and some other receptor tyrosine kinases, a significant off-target effect on microtubule dynamics has been identified. This off-target activity, independent of IGF-1R inhibition, contributes to its anti-cancer effects by inducing mitotic arrest and catastrophe. This dual mechanism of action distinguishes it from other IGF-1R inhibitors that primarily function through kinase inhibition. This guide compares **Isopicropodophyllin** with other well-characterized IGF-1R inhibitors, including Linsitinib (OSI-906), Brigatinib, and GSK1904529A, to provide a clearer perspective on their respective selectivity profiles and potential therapeutic applications.



Comparison of Isopicropodophyllin and Alternative IGF-1R Inhibitors

The following tables summarize the available quantitative data on the potency and selectivity of **Isopicropodophyllin** and selected alternative IGF-1R inhibitors.

Compound	Primary Target(s)	IC50 (nM)	Key Off- Targets/Cross- Reactivities	References
Isopicropodophyl lin (PPP)	IGF-1R	1	Microtubule depolymerization ; Does not inhibit IR, FGF-R, PDGF-R, or EGF-R in some assays.	[1][2]
Linsitinib (OSI- 906)	IGF-1R, IR	35 (IGF-1R), 75 (IR)	No significant activity against Abl, ALK, BTK, EGFR, FGFR1/2, PKA at 1 μM.	[3][4][5]
Brigatinib	ALK, ROS1	0.6 (ALK), 1.9 (ROS1), ~158 (IGF-1R, cellular)	FLT3, EGFR (mutant); highly selective across a panel of 289 kinases.	[6][7][8]
GSK1904529A	IGF-1R, IR	27 (IGF-1R), 25 (IR)	Poor activity against a panel of 45 other kinases (IC50 > 1 μΜ).	[9][10][11]

Table 1: Potency and Selectivity of **Isopicropodophyllin** and Alternatives. This table highlights the primary targets, IC50 values, and known off-target effects or selectivity profiles of the

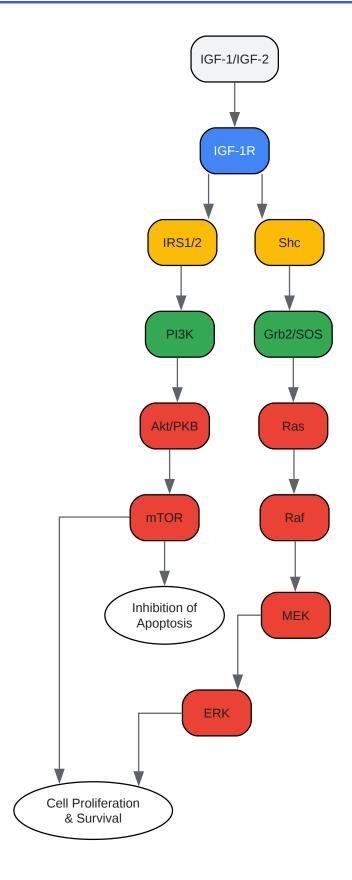


compared inhibitors.

Signaling Pathways and Mechanisms of Action

A clear understanding of the IGF-1R signaling pathway is crucial for interpreting the on- and off-target effects of its inhibitors.



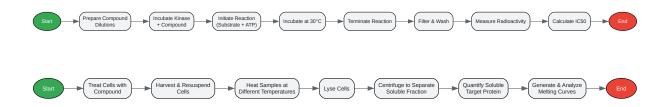


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Caption: IGF-1R Signaling Pathway. Ligand binding to IGF-1R activates two major downstream pathways: the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, which is primarily involved in proliferation.[12][13][14]

Isopicropodophyllin's off-target effect on microtubules represents a distinct mechanism of action compared to other IGF-1R inhibitors.



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